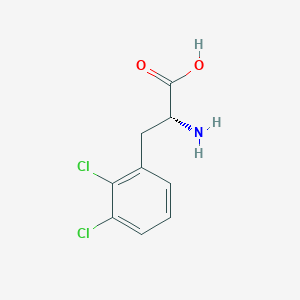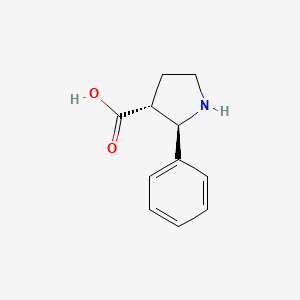
(R)-2-((tert-butoxycarbonyl)amino)-3-(4-phenoxyphenyl)propanoic acid
Descripción general
Descripción
(R)-2-((tert-butoxycarbonyl)amino)-3-(4-phenoxyphenyl)propanoic acid, also known as (R)-Boc-Phe-OH, is an important organic compound that has been widely used for various scientific research applications. It is a chiral amino acid derivative with a tert-butoxycarbonyl group, a phenyl group, and a propanoic acid group. It is a useful reagent for peptide synthesis and is often used as a building block for peptide synthesis. It is also used as a key intermediate in the synthesis of various bioactive compounds.
Aplicaciones Científicas De Investigación
Sorption of Phenoxy Herbicides to Soil and Minerals
A study by Werner, Garratt, and Pigott (2012) focused on the sorption of 2,4-D and other phenoxy herbicides, which share a structural resemblance with the compound . They compiled a comprehensive database to understand how these herbicides interact with soil, organic matter, and minerals. This research suggests that soil organic matter and iron oxides are critical sorbents for phenoxy herbicides, highlighting the environmental fate and mobility of such compounds (Werner et al., 2012).
Pharmacological Review of Chlorogenic Acid
Naveed et al. (2018) reviewed the biological and pharmacological effects of chlorogenic acid, a phenolic compound with various therapeutic roles. While the compound is not directly chlorogenic acid, this review underscores the importance of phenolic structures in offering antioxidant, anti-inflammatory, and other health-beneficial properties, which could be relevant for similar compounds (Naveed et al., 2018).
Polyhydroxyalkanoates (PHAs) and Chiral Hydroxyalkanoic Acids
Yáñez et al. (2020) discussed the production and applications of chiral (R)-hydroxycarboxylic acids (RHAs) from PHAs, emphasizing the potential of these compounds in developing sustainable polymers for various applications. The versatility of RHAs as chiral precursors in synthesis and their environmental benefits are highlighted, suggesting potential applications for structurally similar compounds (Yáñez et al., 2020).
Antioxidant Properties of Phenolic Compounds
Khan, Maalik, and Murtaza (2016) reviewed the antioxidant activities of caffeic acid, a phenolic acid abundant in nature. This review sheds light on the structure-activity relationship of phenolic compounds and their role in combating oxidative stress. Insights from this review can be extrapolated to understand how similar compounds, including the one , might exhibit antioxidant properties (Khan et al., 2016).
Mecanismo De Acción
Mode of Action
The compound is a derivative of D-Tyrosine, which is protected by a Boc group . The Boc group, or tert-butyl carbamate, is a common protecting group used in organic synthesis . It is stable towards most nucleophiles and bases . The Boc group can be cleaved under anhydrous acidic conditions .
Biochemical Pathways
The boc group plays a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent .
Pharmacokinetics
The boc group is known to be stable and resistant to most nucleophiles and bases, which could influence the compound’s bioavailability .
Action Environment
The action, efficacy, and stability of N-Boc-O-Phenyl-D-Tyrosine can be influenced by various environmental factors. For instance, the Boc group can be cleaved under anhydrous acidic conditions . Therefore, the pH of the environment could potentially affect the stability and action of the compound.
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)25-15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLQWSYPQAZKEO-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3093190.png)
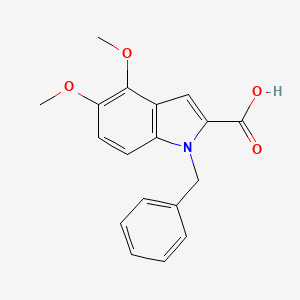
![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093206.png)
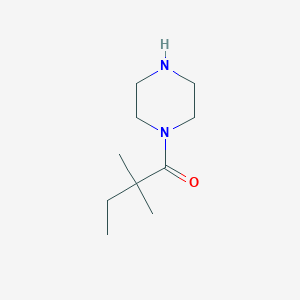
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3093215.png)
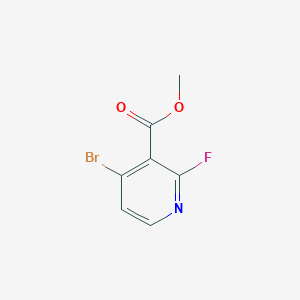
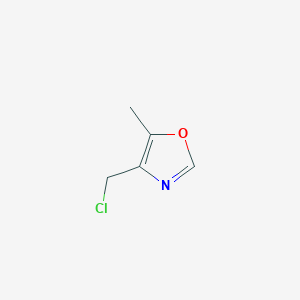


![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3093249.png)
